molecular formula C12H18BrN B13271461 [(4-Bromo-3-methylphenyl)methyl](butyl)amine

[(4-Bromo-3-methylphenyl)methyl](butyl)amine

Cat. No.: B13271461
M. Wt: 256.18 g/mol
InChI Key: CGVLWJZXXXOGLC-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methylamine is an organic compound that features a brominated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the reaction of 4-bromo-3-methylbenzyl chloride with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of (4-Bromo-3-methylphenyl)methylamine can be achieved through a continuous flow process. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of hydroxyl, cyano, or thiol derivatives.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and the amine group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

(4-Bromo-3-methylphenyl)methylamine can be compared with other similar compounds such as:

    (4-Bromo-3-methylphenyl)methylamine: Similar structure but with a methyl group instead of a butyl group.

    4-Bromo-3-methylbenzoic acid: Contains a carboxylic acid group instead of an amine group.

    4-Bromo-3-methylphenol: Contains a hydroxyl group instead of an amine group.

The uniqueness of (4-Bromo-3-methylphenyl)methylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C12H18BrN/c1-3-4-7-14-9-11-5-6-12(13)10(2)8-11/h5-6,8,14H,3-4,7,9H2,1-2H3

InChI Key

CGVLWJZXXXOGLC-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)Br)C

Origin of Product

United States

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